molecular formula C18H17NO2S B14992982 N-(furan-2-ylmethyl)-N-(4-methylbenzyl)thiophene-2-carboxamide

N-(furan-2-ylmethyl)-N-(4-methylbenzyl)thiophene-2-carboxamide

Cat. No.: B14992982
M. Wt: 311.4 g/mol
InChI Key: WXPRRNXXWRTPOH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(4-methylbenzyl)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-carboxamide core substituted with furan-2-ylmethyl and 4-methylbenzyl groups. This structural motif is of significant interest in medicinal chemistry and drug discovery research. Compounds based on the thiophene-carboxamide scaffold, particularly N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives, have demonstrated promising antibacterial efficacy against multidrug-resistant bacterial strains, including extended-spectrum β-lactamase (ESBL)-producing E. coli . Molecular docking studies suggest that such analogs exert their activity by interacting with the binding pocket of the β-lactamase enzyme, a key mediator of bacterial resistance . Furthermore, the furan-2-carboxamide moiety is associated with potent biological activity. Research indicates that furan-2-carboxamide derivatives can act as novel microtubule stabilizing agents, inducing mitotic arrest and potentiating apoptosis in cancer cells, thereby exhibiting significant anti-proliferative properties . The integration of these pharmacophores suggests potential broad-spectrum research applications for this compound, warranting investigation into its mechanisms of action and efficacy in various biological models. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H17NO2S

Molecular Weight

311.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H17NO2S/c1-14-6-8-15(9-7-14)12-19(13-16-4-2-10-21-16)18(20)17-5-3-11-22-17/h2-11H,12-13H2,1H3

InChI Key

WXPRRNXXWRTPOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CS3

Origin of Product

United States

Biological Activity

N-(furan-2-ylmethyl)-N-(4-methylbenzyl)thiophene-2-carboxamide is a heterocyclic compound that combines furan and thiophene rings, known for their significant roles in medicinal chemistry due to their unique electronic properties and biological activities. This article explores the biological activity of this compound, particularly its enzyme inhibition potential, antibacterial and antifungal properties, and its implications in medicinal applications.

The biological activity of this compound primarily involves the inhibition of key enzymes:

  • Urease : Inhibition affects the urea cycle, crucial for nitrogen excretion.
  • Acetylcholinesterase (AChE) : Impacts cholinergic neurotransmission vital for signal transmission in the nervous system.
  • Butyrylcholinesterase (BChE) : Similar to AChE, it plays a role in neurotransmission.

The compound has shown significant inhibitory effects against these enzymes, which can be critical in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Biological Evaluation

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For example, it has been reported to inhibit AChE with an IC50 value indicating effective potency in blocking this enzyme's activity . The selectivity for AChE over BChE is particularly noteworthy, suggesting therapeutic applications in treating cognitive disorders.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate to good antibacterial activity against various strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM
Candida albicans16.69 - 78.23 µM

These findings suggest that this compound could be a candidate for developing new antibacterial and antifungal agents .

Research Applications

The compound's versatility extends to various fields:

  • Medicinal Chemistry : Investigated for anticancer properties alongside its enzyme inhibition capabilities.
  • Organic Synthesis : Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Material Science : Potential applications in developing organic semiconductors due to its unique electronic properties .

Case Studies

  • Enzyme Inhibition Studies : A study demonstrated that derivatives of the compound showed varying degrees of MAO-A and MAO-B inhibition, with one derivative exhibiting a selectivity ratio greater than 19 for MAO-B over MAO-A, highlighting its potential as a selective MAO-B inhibitor .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration into its mechanism of action and structure-activity relationship (SAR) studies .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Key Features Reference
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene carboxamide 2-Nitrophenyl Antibacterial, Antifungal Weak C–H⋯S interactions; dihedral angle ~8.5–13.5°
2-Thiophenefentanyl Thiophene carboxamide Phenethylpiperidinyl Opioid agonist S atom enhances lipophilicity vs. furan
N-(4-(3-methoxy-...)thiophene-2-carboxamide Thiophene carboxamide Nitro, substituted thiazole Antibacterial Nitro group critical for activity
Benzo[b]thiophene-2-carboxamide (Compound 42) Benzo[b]thiophene 4-Cyano-3-fluorophenyl Anticancer High purity (99% via LCMS)
Target Compound Thiophene carboxamide Furan-2-ylmethyl, 4-methylbenzyl Not reported Dual aromatic substituents; moderate logP N/A

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(furan-2-ylmethyl)-N-(4-methylbenzyl)thiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution, where thiophene-2-carbonyl chloride reacts with a secondary amine (e.g., furan-2-ylmethyl and 4-methylbenzyl amines). Key steps include:

  • Solvent Selection : Acetonitrile or dry toluene under reflux (60–80°C) to enhance reactivity .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate the reaction .
  • Purification : Crystallization via slow solvent evaporation (e.g., acetonitrile) to obtain high-purity crystals .
    • Optimization Strategies :
  • Vary molar ratios (1:1.1 for amine:acid chloride) to minimize unreacted starting materials .
  • Employ microwave-assisted synthesis to reduce reaction time and improve yields .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity and identity?

  • Key Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent connectivity and rule out tautomeric forms (e.g., thiophene ring protons at δ 6.8–7.5 ppm) .
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds) using SHELX programs .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 352.1) .
    • Purity Assessment :
  • HPLC with UV detection (λ = 254 nm) to confirm >95% purity .

Advanced Research Questions

Q. What structural features influence intermolecular interactions in crystal packing, and how can these be analyzed using X-ray crystallography?

  • Critical Features :

  • Dihedral Angles : Between thiophene and aromatic rings (e.g., 8.5–13.5°), affecting molecular planarity and packing efficiency .

  • Hydrogen Bonding : Weak C–H⋯O/S interactions (2.5–3.2 Å) stabilize crystal lattices (Table 1) .

    • Analytical Workflow :
  • Use SHELXL for refinement, focusing on thermal displacement parameters to resolve disorder .

  • Mercury software to visualize π-π stacking (3.8–4.2 Å) and quantify void volumes .

    Table 1 : Representative Hydrogen Bond Parameters from Crystallographic Studies

    Donor–AcceptorDistance (Å)Angle (°)Reference
    N–H⋯N2.89165
    C–H⋯O3.12142

Q. How do substituent modifications on the benzyl or furan groups affect biological activity, based on SAR studies?

  • SAR Insights :

  • Electron-Withdrawing Groups (e.g., halogens on benzyl): Enhance antiviral activity (e.g., 4-bromo substitution reduces EC50_{50} by 50%) by improving target binding .
  • Methoxy Groups : Increase lipophilicity, improving membrane permeability but potentially reducing solubility .
    • Experimental Validation :
  • Replace 4-methylbenzyl with fluorophenyl to test anti-EV71 activity, comparing IC50_{50} values via plaque reduction assays .

Q. What are the challenges in resolving spectroscopic data contradictions (e.g., NMR splitting patterns), and how can they be mitigated?

  • Common Issues :

  • Signal Overlap : Aromatic protons in thiophene/furan rings (δ 6.5–7.5 ppm) may obscure splitting patterns .
  • Dynamic Effects : Rotameric equilibria in the amide bond cause unexpected 1H^1H-NMR line broadening .
    • Solutions :
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Low-temperature NMR (−40°C) to "freeze" conformational exchange and simplify spectra .

Data-Driven Research Findings

Table 2 : Antiviral Activity of Thiophene-2-Carboxamide Derivatives (EC50_{50})

CompoundSubstituentsEC50_{50} (μM)Reference
5a (Reference)4-Bromobenzyl, 4-Fluorophenyl1.42
Enviroxime (Control)0.15

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